molecular formula C15H20N2O3 B4501939 N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B4501939
M. Wt: 276.33 g/mol
InChI Key: ILBWJOMEOXDPPJ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.14739250 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives in Medical and Biomedical Applications

Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of applications in the fields of medicine and biomedical research. These compounds are known for their antimicrobial activities and potential in treating chronic and metabolic diseases. Modifying the quinoxaline structure enables the creation of compounds with diverse biomedical applications, including antimicrobial activities and treatment for chronic diseases. This versatility highlights the potential of quinoxaline derivatives in developing new therapeutic agents (Pereira et al., 2015).

Quinoxalines in Corrosion Inhibition

Quinoxaline and its derivatives also find applications outside of biomedical research, such as in corrosion inhibition. These compounds are effective against metallic corrosion due to their high electron density, allowing them to adsorb onto metal surfaces and form stable chelating complexes. This application demonstrates the diverse utility of quinoxaline derivatives beyond pharmaceuticals, underscoring their significance in industrial applications (Verma et al., 2020).

Quinoxalines in Organic Materials and Nanoscience

The structural features of quinoxaline derivatives, such as their planarity and aromaticity, make them suitable as scaffolds in organic materials and nanoscience. They have been used in the development of n-type semiconductors, sensors, and liquid crystals, highlighting their role in advancing materials science and technology (Segura et al., 2015).

Quinoxaline-Linked Sulfonamide Hybrids

The combination of quinoxaline with sulfonamide groups results in hybrids with broad biomedical activities, including antibacterial, antifungal, and anticancer actions. These findings suggest that quinoxaline-linked sulfonamide hybrids have potential as lead compounds for developing advanced therapeutic agents against a variety of diseases (Irfan et al., 2021).

Properties

IUPAC Name

N-(3-methylbutyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9(2)6-7-16-14(19)11-8-10-12(17-15(11)20)4-3-5-13(10)18/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBWJOMEOXDPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(CCCC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 5
N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 6
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N-(3-methylbutyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.